2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
CAS No.:
Cat. No.: VC18603785
Molecular Formula: C19H13ClN4
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClN4 |
|---|---|
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
| Standard InChI | InChI=1S/C19H13ClN4/c20-14-4-1-3-13(11-14)17-12-18(23-15-6-9-21-10-7-15)16-5-2-8-22-19(16)24-17/h1-12H,(H,21,22,23,24) |
| Standard InChI Key | ZNOKCRNVDMKHQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine, reflects its polycyclic architecture, which combines a 1,8-naphthyridine core with a 3-chlorophenyl group at position 2 and a pyridin-4-ylamine substituent at position 4. Its molecular formula is C₁₉H₁₃ClN₄, with a molecular weight of 332.8 g/mol. The structure is characterized by a planar naphthyridine system, as evidenced by crystallographic data from analogous 1,8-naphthyridine derivatives .
Table 1: Key Structural and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₃ClN₄ | |
| Molecular Weight | 332.8 g/mol | |
| IUPAC Name | 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine | |
| Crystal System (Analog) | Monoclinic (P2₁/ n) |
Synthesis and Manufacturing
The synthesis of 2-(3-chlorophenyl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves multi-step organic reactions, as outlined in recent studies on 1,8-naphthyridine derivatives . A representative pathway includes:
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Formation of the 1,8-Naphthyridine Core: Condensation of 5-bromopyridin-2-amine with diethyl ethoxymethylenemalonate under reflux conditions .
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Introduction of the 3-Chlorophenyl Group: Suzuki-Miyaura coupling using 3-chlorophenylboronic acid and a palladium catalyst .
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Amine Functionalization: Reaction of the intermediate with pyridin-4-amine in the presence of a base such as Na₂CO₃.
Critical steps involve optimizing reaction temperatures (e.g., 120–130°C) and catalysts (e.g., Pd(PPh₃)₄) to enhance yields . The final product is typically purified via column chromatography or preparative TLC.
Physicochemical Properties
The compound’s solubility, stability, and crystallinity are influenced by its heteroaromatic structure. Analogous 1,8-naphthyridines exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water . Crystallographic studies of related compounds reveal a monoclinic crystal system with unit cell parameters a = 6.179 Å, b = 11.666 Å, and c = 22.460 Å . Hydrogen bonding between the amine group and adjacent nitrogen atoms contributes to lattice stability .
| Compound Class | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Source |
|---|---|---|---|
| ANC 1–14 | M. tuberculosis | 1.56–6.25 µg/mL | |
| 3-Oxadiazolyl-naphthyridines | HeLa cells | 8.2–14.7 µM |
Spectral Characterization
The compound’s structure is confirmed via:
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NMR Spectroscopy: Characteristic peaks for aromatic protons (δ 7.2–8.6 ppm) and amine protons (δ 5.8–6.2 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 332.8 (M⁺) consistent with the molecular formula.
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X-ray Crystallography: Bond lengths (C–N: 1.34 Å, C–C: 1.39 Å) and angles (120°) align with planar heteroaromatic systems .
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets via proteomics or CRISPR screening.
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Structural Optimization: Modify the chlorophenyl or pyridinyl groups to enhance bioavailability.
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In Vivo Testing: Evaluate pharmacokinetics and efficacy in animal models of infection or cancer.
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